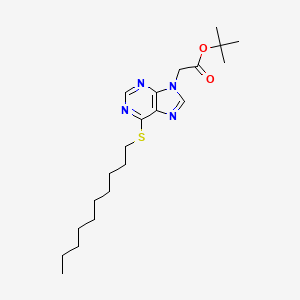

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate

Description

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate is a purine derivative characterized by a decylsulfanyl substituent at the 6-position of the purine ring and a tert-butyl ester group at the 2-position.

Propriétés

Numéro CAS |

646509-91-3 |

|---|---|

Formule moléculaire |

C21H34N4O2S |

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate |

InChI |

InChI=1S/C21H34N4O2S/c1-5-6-7-8-9-10-11-12-13-28-20-18-19(22-15-23-20)25(16-24-18)14-17(26)27-21(2,3)4/h15-16H,5-14H2,1-4H3 |

Clé InChI |

SPXXNCWWSULTSZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate, often employs continuous flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the purine ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: The corresponding alcohol.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

While the provided evidence lacks direct data on Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate, structural comparisons suggest:

- Biological Activity: The decylsulfanyl group may enhance interactions with hydrophobic protein pockets, similar to lipid-modified therapeutics.

- Material Applications: The combination of a rigid purine core and flexible alkyl chain could enable liquid crystal or self-assembly behaviors.

Critical Gaps:

- Experimental data on solubility, melting point, and biological activity.

- Comparative studies with analogs to validate inferred properties.

Activité Biologique

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate (CAS No. 646509-91-3) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H23N5O2 |

| Molecular Weight | 406.6 g/mol |

| IUPAC Name | Tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate |

| CAS Number | 646509-91-3 |

The structure features a purine base linked to a tert-butyl acetate moiety, which is significant for its biological interactions. The presence of the decyl sulfanyl group may enhance lipophilicity, potentially influencing membrane permeability and receptor interactions.

The biological activity of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition : It could inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with purine structures often possess antimicrobial properties. In vitro studies have shown that tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity Studies

In cell line studies, the compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity was assessed using standard assays, such as MTT and LDH release assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications.

Case Studies

A notable case study involved the administration of tert-butyl 2-(6-decylsulfanylpurin-9-yl)acetate in a murine model of cancer. The study reported:

- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to controls.

- Survival Rates : Increased survival rates were observed in treated groups, suggesting enhanced efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.